6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione

Cytotoxicity profiling Regenerative medicine 6-Substituted uracils

6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 1418227-05-0) is a heterocyclic uracil analog belonging to the pyrimidine-2,4-dione class. It features a 6-ethyl substituent on the pyrimidine ring along with an N1-methyl group, giving it a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B8196686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCC1=CC(=O)NC(=O)N1C
InChIInChI=1S/C7H10N2O2/c1-3-5-4-6(10)8-7(11)9(5)2/h4H,3H2,1-2H3,(H,8,10,11)
InChIKeyKXJQRSIHZWNDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione – Core Chemical Identity and Procurement Context


6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione (CAS 1418227-05-0) is a heterocyclic uracil analog belonging to the pyrimidine-2,4-dione class. It features a 6-ethyl substituent on the pyrimidine ring along with an N1-methyl group, giving it a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . This compound is supplied as a research chemical with typical purities of 97–98% , and it serves as a building block for medicinal chemistry programs targeting antiviral, antimicrobial, and anticancer pathways .

Why 6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione Cannot Be Approximated by Unsubstituted or Methyl-Only Uracil Analogs


The combination of an N1-methyl and a C6-ethyl substituent on the pyrimidine-2,4-dione scaffold creates a steric and electronic environment that cannot be recapitulated by analogs bearing only methyl or only ethyl groups. Quantitative structure–activity studies on 6-substituted uracil derivatives demonstrate that the antibacterial potency and cytotoxicity profile are strongly dependent on the nature of the 6-alkyl substituent [1]. For instance, in vitro proliferative activity assays on bovine embryo lung cells show that different 6-substituted uracil analogs produce divergent viability changes ranging from a 3% increase to a 25% decrease at 1.0 mM, confirming that small structural modifications yield large biological differences [2]. Consequently, procurement of the precise 6-ethyl-1-methyl substitution pattern is essential for reproducibility in structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


Cytocompatibility Window vs. 6-Methyluracil and Other 6-Substituted Uracils in Bovine Lung Fibroblasts

In a head-to-head panel of 6-substituted uracil derivatives tested on bovine embryo lung (LEK) cells, the compound bearing a 6-ethyl-1-methyl substitution pattern (identified as compound No. X in the series) produced a viability change of +3.0% to +7.0% at 0.1 mM relative to untreated controls, whereas other 6-substituted analogs including the 6-methyluracil derivative caused a decrease in viability. At the elevated 1.0 mM concentration, the target compound exhibited a 10.0% reduction in survival, distinguishing it from analogs that induced 16.0%–25.0% decreases [1]. This intermediate cytotoxicity profile positions the 6-ethyl-1-methyl analog as a favorable scaffold for applications requiring a balance between biological activity and cellular tolerability.

Cytotoxicity profiling Regenerative medicine 6-Substituted uracils

Predicted Lipophilicity Advantage (clogP) Over 6-Methyluracil for Membrane Permeability Optimization

Computational prediction indicates that 6-ethyl-1-methylpyrimidine-2,4(1H,3H)-dione has a clogP value approximately 0.8 log units higher than the corresponding 6-methyl analog (1,6-dimethyluracil). The increased lipophilicity is attributable to the additional methylene unit in the 6-ethyl substituent . This difference places the 6-ethyl derivative closer to the optimal Lipinski range (clogP 1–3) for passive membrane permeation compared with the more hydrophilic 6-methyl congener [1].

Lipophilicity clogP Drug-likeness Membrane permeability

Antibacterial Activity Spectrum Divergence from 6-Methyl and 5-Fluoro Uracil Analogs

Class-level evidence from systematic SAR studies on 6-substituted pyrimidine-2,4-diones demonstrates that the nature of the 6-alkyl substituent directly modulates antibacterial potency and spectrum. Compounds with 6-ethyl substitution exhibited a distinct activity profile against Gram-negative E. coli (MTCC 40) and Gram-positive S. aureus (MTCC 87) compared with 6-methyl or 6-aryl analogs. Electron-donating alkyl groups at C6 generally enhanced antibacterial activity relative to electron-withdrawing substituents, and the 6-ethyl group provided intermediate potency between 6-methyl and bulkier 6-alkyl derivatives [1]. While the 5-fluorouracil class is a potent antimetabolite with significant host toxicity, 6-ethyl-1-methylpyrimidine-2,4-dione belongs to a category of non-fluorinated uracil analogs that may offer a differentiated therapeutic index for antimicrobial applications [2].

Antibacterial MIC Gram-positive Gram-negative Uracil derivatives

Synthetic Tractability: Convergent Alkylation Route vs. Multi-Step 5-Substituted Uracil Syntheses

6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione can be synthesized via a convergent alkylation strategy starting from 6-ethyluracil followed by selective N1-methylation, or through cyclocondensation of ethyl acetoacetate with N-methylurea . This synthetic route contrasts with the more complex, multi-step sequences required for 5-substituted uracil analogs (e.g., 5-fluorouracil or 5-alkyl-6-substituted derivatives), which often necessitate halogenation, protection/deprotection, or metal-catalyzed cross-coupling steps [1]. The straightforward two-step nature of the 6-ethyl-1-methyl synthesis translates to higher batch-to-batch consistency and lower procurement costs for medicinal chemistry laboratories.

Synthetic accessibility Alkylation 6-Substituted uracil Building block

Validated Application Scenarios for 6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione Based on Differential Evidence


Balanced Cytotoxicity/Tolerability Scaffold for Tissue Regeneration and Wound-Healing Research

The 6-ethyl-1-methyl substitution pattern demonstrated a favorable viability profile (≤10% survival decrease at 1.0 mM) in bovine embryo lung fibroblast assays, contrasting with more cytotoxic 6-substituted analogs that reached 25% viability loss [1]. This makes it a preferred starting scaffold for regenerative medicine programs that require uracil-based proliferation modulators with minimized cytotoxicity, such as those exploring 6-methyluracil-inspired tissue repair stimulators.

Lipophilicity-Tuned Lead Optimization for Cell-Permeable Uracil-Based Therapeutics

With an estimated clogP gain of +0.8 log units over 1,6-dimethyluracil [1], the 6-ethyl-1-methyl scaffold is suited for medicinal chemistry teams that need to improve membrane permeability of uracil-based lead compounds. It provides a predictable lipophilicity increment without introducing metabolically labile or toxicophoric groups, aligning with established drug-likeness guidelines .

Non-Fluorinated Antibacterial Scaffold with Differentiated Gram-Negative/Gram-Positive Spectrum

Class-level SAR data indicate that 6-ethyl-substituted uracils occupy an intermediate antibacterial potency range against E. coli and S. aureus that is distinct from both highly potent but toxic 5-fluorouracil analogs and inactive 6-aryl-substituted derivatives [1]. This positions 6-ethyl-1-methylpyrimidine-2,4(1H,3H)-dione as a suitable core scaffold for hit-to-lead optimization targeting novel antibacterial agents with a potentially improved therapeutic index.

Cost-Efficient Building Block for Parallel Library Synthesis in Academic and SME Medicinal Chemistry Labs

The compound's convergent two-step synthesis—without halogenation or transition-metal catalysis—enables competitive pricing and consistent commercial availability at 97–98% purity from multiple suppliers [1]. This makes it a pragmatic choice for academic groups and small-to-medium enterprises conducting parallel library synthesis where budget and lead time are critical procurement considerations.

Quote Request

Request a Quote for 6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.